4-N-Alloc-aminocyclohexanone
Overview
Description
4-N-Alloc-aminocyclohexanone is a cyclic ketone with the molecular formula C10H15NO3 . This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the commonly used synthetic methods for preparing 4-N-Alloc-aminocyclohexanone involves the amidation of N-Alloc-protected amines under mild conditions . This process typically involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides with high yields .
Industrial Production Methods
The industrial production of this compound often involves a one-pot synthesis approach. This method combines a keto reductase and an amine transaminase to achieve efficient multifunctionalization . The process starts with the reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, followed by transamination to yield this compound .
Chemical Reactions Analysis
Types of Reactions
4-N-Alloc-aminocyclohexanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-N-Alloc-aminocyclohexanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications in the development of drugs for various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-N-Alloc-aminocyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-N-Boc-aminocyclohexanone
- 4-N-Cbz-aminocyclohexanone
- 4-N-Fmoc-aminocyclohexanone
Uniqueness
4-N-Alloc-aminocyclohexanone is unique due to its specific protective group (Alloc), which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
prop-2-enyl N-(4-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-7-14-10(13)11-8-3-5-9(12)6-4-8/h2,8H,1,3-7H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVZPKPRFKNTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373331 | |
Record name | 4-N-Alloc-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391248-19-4 | |
Record name | 4-N-Alloc-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 391248-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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